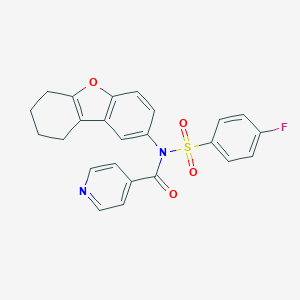
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as DNFB, is a synthetic compound that has been widely used in scientific research. DNFB is a member of the naphthoquinone imine family, which has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide exerts its inhibitory effect on NF-κB by covalently modifying the protein at a specific cysteine residue. This modification prevents the protein from binding to DNA and activating target genes. In addition to its effects on NF-κB, this compound has also been shown to inhibit the activity of other transcription factors, including AP-1 and STAT3.
Biochemical and Physiological Effects:
In addition to its effects on transcription factor activity, this compound has been shown to possess a variety of other biological activities. These include anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus.
实验室实验的优点和局限性
One advantage of using N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide in lab experiments is its specificity for NF-κB inhibition. This compound does not inhibit the activity of other transcription factors at the concentrations used in most experiments. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce liver toxicity in some animal models, and caution should be exercised when using this compound in vivo.
未来方向
There are several potential future directions for research on N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of this compound's effects on other signaling pathways, such as the JAK-STAT pathway. Finally, the potential use of this compound as a therapeutic agent for the treatment of inflammatory and autoimmune diseases warrants further investigation.
合成方法
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethylaniline with 1,4-naphthoquinone in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield this compound.
科学研究应用
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of the transcription factor NF-κB. NF-κB plays a critical role in the regulation of immune and inflammatory responses, and its dysregulation has been implicated in a variety of diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.
属性
分子式 |
C24H19FN2O3S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
InChI 键 |
XUOYNSRRHVNEPG-QYQHSDTDSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)

![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)

![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
